N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The structure of this compound includes a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a benzenesulfonamide group, which is known for its role in various medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This reaction is usually carried out in ethanol under catalyst-free conditions . The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride is reacted with 2,5-dimethoxyaniline under solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
- N-{3-[(2,5-dimethoxyphenyl)amino]-2-quinoxalinyl}-3-nitrobenzenesulfonamide
Uniqueness
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline core and the presence of the benzenesulfonamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C22H20N4O4S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O4S/c1-29-15-12-13-20(30-2)19(14-15)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
QKMWNDPTIYOPET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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